molecular formula C12H9F3N4O4 B14611881 4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60181-55-7

4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B14611881
CAS No.: 60181-55-7
M. Wt: 330.22 g/mol
InChI Key: MPKQWFONWPOLOY-UHFFFAOYSA-N
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Description

4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a but-2-en-1-yl group, two nitro groups, and a trifluoromethyl group attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivativesThe nitro groups are usually introduced through nitration reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and trifluoromethylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups at specific positions on the benzimidazole ring .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential as an anticancer agent or antimicrobial compound is being explored, given its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new polymers, coatings, and other materials with specialized properties

Mechanism of Action

The mechanism of action of 4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and trifluoromethyl group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-(But-2-en-1-yl)-5,7-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    4-(But-2-en-1-yl)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the nitro groups, which are important for certain chemical reactions and interactions.

    5,7-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the but-2-en-1-yl group, which may influence its physical properties and reactivity.

Uniqueness

The presence of both nitro groups and a trifluoromethyl group in 4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole makes it unique compared to similar compounds.

Properties

CAS No.

60181-55-7

Molecular Formula

C12H9F3N4O4

Molecular Weight

330.22 g/mol

IUPAC Name

7-but-2-enyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C12H9F3N4O4/c1-2-3-4-6-7(18(20)21)5-8(19(22)23)10-9(6)16-11(17-10)12(13,14)15/h2-3,5H,4H2,1H3,(H,16,17)

InChI Key

MPKQWFONWPOLOY-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F

Origin of Product

United States

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